Carbinoxamin
Übersicht
Beschreibung
Carbinoxamine is an antihistamine and anticholinergic agent primarily used to treat allergic reactions. It is effective in managing symptoms such as sneezing, runny nose, itching, watery eyes, hives, and skin rash . Carbinoxamine is a histamine H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .
Wissenschaftliche Forschungsanwendungen
Carbinoxamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Antihistaminika und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.
Biologie: Forscher verwenden this compound, um die Mechanismen von allergischen Reaktionen und die Rolle von Histamin im Körper zu untersuchen.
Medizin: this compound wird auf seine Wirksamkeit bei der Behandlung verschiedener allergischer Erkrankungen und seine möglichen Nebenwirkungen untersucht.
Industrie: Es wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet, die zur Behandlung von Allergien und verwandten Erkrankungen entwickelt wurden
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Histamin-H1-Rezeptoren blockiert, wodurch verhindert wird, dass Histamin an diese Rezeptoren bindet und allergische Symptome verursacht. Diese Wirkung reduziert die Symptome von Allergien wie Juckreiz, Schwellungen und Vasodilatation. Zusätzlich hat this compound anticholinerge Eigenschaften, die dazu beitragen, die Nasen- und Bronchialsekretion zu reduzieren .
Ähnliche Verbindungen:
Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit ähnlichen Anwendungen, aber unterschiedlichen Nebenwirkungsprofilen.
Chlorpheniramin: Ähnlich in der Wirkung, aber oft als weniger sedierend als this compound angesehen.
Clemastin: Ein weiterer H1-Antagonist mit längerer Wirkdauer.
Einzigartigkeit: this compound ist einzigartig in seiner Kombination aus Antihistaminikum und Anticholinergikum, wodurch es besonders wirksam bei der Behandlung einer breiten Palette von allergischen Symptomen ist. Seine spezifische chemische Struktur ermöglicht ein Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen, was in klinischen Umgebungen von Vorteil sein kann .
Wirkmechanismus
Target of Action
Carbinoxamine is a first-generation antihistamine . The primary targets of Carbinoxamine are histamine receptors, specifically H1-receptors . These receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . Histamine, a compound involved in local immune responses, binds to these receptors and causes symptoms of allergies .
Mode of Action
Carbinoxamine works by competing with free histamine for binding at H1-receptor sites . By binding to these sites, Carbinoxamine antagonizes the effects of histamine, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
The biochemical pathway affected by Carbinoxamine is the histamine pathway. Histamine is a compound that is released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. By blocking the H1-receptors, Carbinoxamine prevents histamine from binding and exerting its effects, thus alleviating symptoms of allergies .
Pharmacokinetics
The pharmacokinetics of Carbinoxamine involve its absorption, distribution, metabolism, and excretion (ADME). It is known that Carbinoxamine is taken orally and has an elimination half-life of 10 to 20 hours , suggesting that it is metabolized and excreted relatively slowly.
Result of Action
The molecular and cellular effects of Carbinoxamine’s action result in the relief of allergic symptoms. By blocking the action of histamine on H1-receptors, Carbinoxamine reduces symptoms such as sneezing, itching, watery eyes, and runny nose . It also has anticholinergic (drying) and sedative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbinoxamine. For instance, the presence of other medications can affect Carbinoxamine’s effectiveness due to drug interactions . Additionally, the patient’s age, liver function, and kidney function can influence how Carbinoxamine is metabolized and excreted . It’s important to note that all Carbinoxamine-containing formulations are approved only for adults or children ages 3 or older .
Biochemische Analyse
Biochemical Properties
Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .
Cellular Effects
Carbinoxamine’s antagonistic action on histamine receptors can influence cell function. It can reduce symptoms brought on by histamine HA-receptor binding, which can include a variety of cellular processes .
Molecular Mechanism
Carbinoxamine exerts its effects at the molecular level by competing with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors .
Temporal Effects in Laboratory Settings
Its antagonistic action on histamine receptors is well-documented .
Dosage Effects in Animal Models
It is used for the symptomatic relief of various allergic reactions .
Metabolic Pathways
It is known to compete with histamine for HA-receptor sites .
Transport and Distribution
Its ability to compete with histamine for HA-receptor sites suggests it may be widely distributed .
Subcellular Localization
Its antagonistic action on histamine receptors suggests it may interact with these receptors in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbinoxamine can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmethanol to form an intermediate, which is then reacted with dimethylamine to produce carbinoxamine . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of carbinoxamine involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carbinoxamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Katalysatoren wie Eisen oder Aluminiumchlorid werden verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine with similar uses but different side effect profiles.
Chlorpheniramine: Similar in action but often considered less sedating than carbinoxamine.
Clemastine: Another H1 antagonist with a longer duration of action.
Uniqueness: Carbinoxamine is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective for treating a broad range of allergic symptoms. Its specific chemical structure allows for a balance between efficacy and side effects, which can be advantageous in clinical settings .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSXZCBGQGRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3505-38-2 (maleate) | |
Record name | Carbinoxamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022737 | |
Record name | Carbinoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbinoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.28e-01 g/L | |
Record name | Carbinoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Carbinoxamine's anticholinergic action appears to be due to a central antimuscarinic effect, which also may be responsible for its antiemetic effects, although the exact mechanism is unknown. | |
Record name | Carbinoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00748 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
486-16-8 | |
Record name | (±)-Carbinoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbinoxamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbinoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00748 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbinoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbinoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBINOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982A7M02H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbinoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Carbinoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00748 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbinoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.